B607363 エルゴロイドメシル酸塩 CAS No. 8067-24-1

エルゴロイドメシル酸塩

カタログ番号: B607363
CAS番号: 8067-24-1
分子量: 2314.78
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cognitive Enhancement in Elderly Patients

Numerous studies have assessed the efficacy of ergoloid mesylates in improving cognitive functions among elderly patients. A long-term controlled study involving 148 healthy elderly volunteers demonstrated that ergoloid mesylates significantly improved subjective symptoms such as tiredness and dizziness, as well as performance on intelligence tests over three years .

Key Findings:

  • Cognitive Improvement: Participants showed improved scores on psychometric tests such as WAIS (Wechsler Adult Intelligence Scale) vocabulary and performance tests.
  • Health Maintenance: The compound was associated with fewer pathological ECG findings and a lower incidence of major diagnoses compared to placebo groups .

Neuroprotection

Research indicates that ergoloid mesylates may have neuroprotective effects, potentially preventing damage to brain cells. A study highlighted its ability to reduce amyloid-beta levels, a key factor in Alzheimer’s disease pathology, suggesting a mechanism through which ergoloid mesylates could exert protective effects against neurodegenerative diseases .

Data Table: Summary of Clinical Studies

Study YearSample SizeTreatment DurationKey Outcomes
19831483 yearsReduced dizziness, improved intelligence test scores
1984895 yearsBetter maintenance of physical and mental health
2024VariousOngoingPotential reduction in amyloid-beta levels

Case Studies

Several case studies have documented the effects of ergoloid mesylates on patients with various types of dementia:

  • Alzheimer's Disease: Patients treated with ergoloid mesylates showed modest improvements in mental alertness and memory functions compared to control groups .
  • Multi-Infarct Dementia: A controlled trial reported improvements in cognitive function and daily living activities among patients receiving ergoloid mesylates .

準備方法

Synthetic Routes and Reaction Conditions: Ergoloid mesylates are synthesized from the fungus Claviceps purpurea, which produces the ergot alkaloids. The synthesis involves hydrogenation of the ergot alkaloids to produce dihydroergocristine, dihydroergocornine, and dihydroergocryptine . These alkaloids are then converted to their methanesulfonate salts to form ergoloid mesylates .

Industrial Production Methods: The industrial production of ergoloid mesylates involves the cultivation of Claviceps purpurea, extraction of the ergot alkaloids, and subsequent hydrogenation and methanesulfonation processes. The final product is a mixture of the methanesulfonate salts of the three dihydrogenated ergot alkaloids in an approximate weight ratio of 1:1:1 .

化学反応の分析

Types of Reactions: Ergoloid mesylates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are dihydroergocristine mesylate, dihydroergocornine mesylate, and dihydroergocryptine mesylate .

類似化合物との比較

Ergoloid mesylates can be compared with other nootropic compounds, such as:

    Piracetam: Enhances cognitive function without causing sedation or stimulation.

    Pyritinol: Used to improve cognitive function and treat cognitive disorders.

    Meclophenoxat: Known for its cognitive-enhancing properties.

    Pentoxifylline: Improves cerebral blood flow and cognitive function.

    Nimodipine: Used to treat cognitive impairment and improve cerebral blood flow.

Uniqueness: Ergoloid mesylates are unique due to their specific combination of dihydrogenated ergot alkaloids and their dual mechanism of action on multiple neurotransmitter systems . This makes them particularly effective in treating cognitive disorders associated with aging and dementia .

生物活性

Ergoloid mesylates, commonly known by the brand name Hydergine, is a pharmaceutical formulation comprising a mixture of four ergot alkaloids: dihydroergocristine (DHEC), dihydroergocornine, α-dihydroergocryptine, and β-dihydroergocryptine. This compound has been primarily utilized for its potential cognitive-enhancing effects, particularly in the context of dementia and age-related cognitive decline. The following sections delve into the biological activity of ergoloid mesylates, highlighting key research findings, case studies, and relevant data.

Ergoloid mesylates exert their effects through several mechanisms:

  • γ-Secretase Inhibition : DHEC has been shown to inhibit γ-secretase activity, which plays a crucial role in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. Studies indicate that DHEC can reduce cellular Aβ levels in a dose-dependent manner, with an IC50 value indicating effective inhibition at micromolar concentrations .
  • Vasodilation and Cerebral Blood Flow : The ergot alkaloids in ergoloid mesylates are believed to enhance cerebral blood flow by promoting vasodilation. This effect may contribute to improved cognitive function in elderly patients .
  • Neuroprotective Effects : Ergoloid mesylates have demonstrated neuroprotective properties through various pathways, including antioxidant effects and modulation of neurotransmitter systems. These properties may help mitigate cognitive decline associated with aging .

Long-Term Efficacy

Several clinical studies have explored the long-term effects of ergoloid mesylates on cognitive function and overall health in elderly populations:

  • Five-Year Study : A controlled study involving 148 elderly volunteers assessed the impact of ergoloid mesylates over five years. While no statistically significant differences were observed in primary outcome measures, trends suggested improvements in subjective symptoms such as dizziness and fatigue, as well as better performance on psychometric tests compared to placebo .
  • Meta-Analysis of Trials : A meta-analysis of 19 trials found significant effects favoring ergoloid mesylates over placebo in global ratings of improvement (OR 3.78) and comprehensive rating scales (WMD 0.96). However, the evidence was noted to be modest, particularly concerning efficacy in Alzheimer's disease patients .

Summary of Clinical Trial Results

StudyPopulationDosageDurationKey Findings
Five-Year Study148 elderly volunteers1.5 mg three times daily5 yearsImproved subjective symptoms; better psychometric performance; well tolerated
Meta-AnalysisVarious trialsVaried (up to 12 mg/day)9 weeks to 15 monthsSignificant improvement in cognitive ratings; modest evidence for efficacy in dementia

Safety and Tolerability

Ergoloid mesylates have been reported to be well-tolerated among patients. Common side effects include dizziness and gastrointestinal disturbances; however, these are generally mild. The long-term administration has not shown significant adverse events compared to placebo groups .

特性

CAS番号

8067-24-1

分子量

2314.78

IUPAC名

NA

SMILES

[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O

外観

White to light yellow crystalline powder.

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。